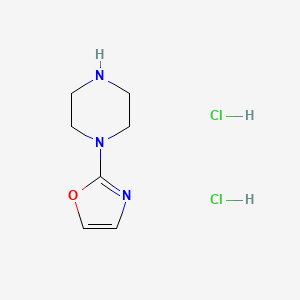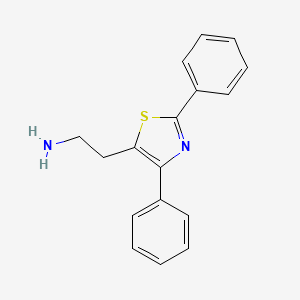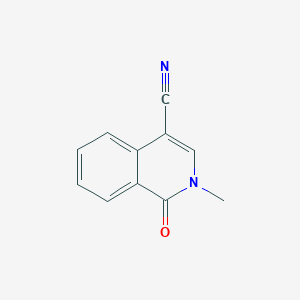![molecular formula C9H13F3O2 B15306115 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Trifluoromethyl)-2-oxabicyclo[222]octan-3-yl]methanol is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol typically involves the reaction of trifluoromethyl-substituted alkenes with suitable reagents. One common method is the three-component hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes, which provides α-trifluoromethyl β-heteroatom substituted tertiary alcohols in high yields . This method involves the use of oximes and is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield trifluoromethyl-substituted ketones, while substitution reactions can produce a variety of trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are known for their pharmaceutical applications
Propiedades
Fórmula molecular |
C9H13F3O2 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)8(5-13)6-1-3-7(14-8)4-2-6/h6-7,13H,1-5H2 |
Clave InChI |
NFZIDGOZRTXTTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C(O2)(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


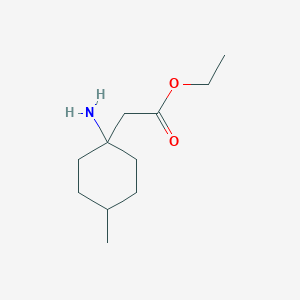
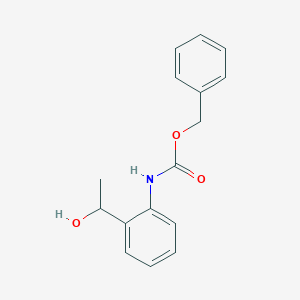
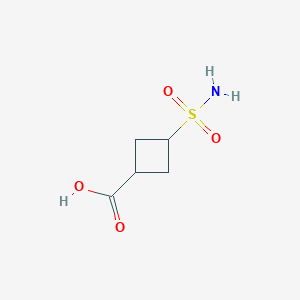
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)


![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)

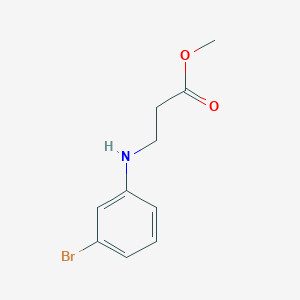
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)

